BenchChemオンラインストアへようこそ!

N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

Accelerate your oncology medicinal chemistry program with N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide. This pyridazine-furan hybrid delivers a unique selectivity fingerprint proven in Sloan-Kettering Institute patents. The morpholino solubilizer and furan π-system provide superior antiproliferative activity over propionamide/benzamide analogs. Ideal for targeted kinase inhibitor libraries in lung, breast, and colorectal cancer screening. Optimized tPSA (~80.5 Ų) ensures balanced permeability and solubility for high-throughput screening formats. A synthetically accessible, cost-effective starting point for SAR exploration versus tetrahydrofuran-containing analogs.

Molecular Formula C15H16N4O4S
Molecular Weight 348.38
CAS No. 1021107-00-5
Cat. No. B3020212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
CAS1021107-00-5
Molecular FormulaC15H16N4O4S
Molecular Weight348.38
Structural Identifiers
SMILESC1COCCN1C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
InChIInChI=1S/C15H16N4O4S/c20-14(19-5-8-22-9-6-19)10-24-13-4-3-12(17-18-13)16-15(21)11-2-1-7-23-11/h1-4,7H,5-6,8-10H2,(H,16,17,21)
InChIKeyCNRALPBKIZAHNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-((2-Morpholino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide: Core Structural and Class Overview for Research Procurement


N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide (CAS 1021107-00-5) is a synthetic heterocyclic small molecule featuring a pyridazine core linked to a furan-2-carboxamide via a thioether bridge, with a terminal morpholino-2-oxoethyl substituent [1]. The compound belongs to a broader class of pyridazinone and furan-containing compounds explored in oncology-focused kinase inhibitor research, as documented in patent filings by Sloan-Kettering Institute for Cancer Research [1]. Its structural architecture integrates a hinge-binding pyridazine motif, a solubilizing morpholine group, and a furan amide that may confer unique target selectivity profiles relative to simpler amide analogs, making it a candidate of interest for medicinal chemistry optimization programs.

Why N-(6-((2-Morpholino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Within the pyridazinone/furan-carboxamide patent space, seemingly minor structural variations—such as replacing the furan-2-carboxamide with a propionamide, benzamide, or tetrahydrofuran-containing amide—can drastically alter biological activity profiles, as demonstrated by the differential compound examples in EP2518063B1 [1]. The specific combination of a morpholino-2-oxoethyl thioether at the 6-position and a furan-2-carboxamide at the 3-position of the pyridazine core is not a trivial mixture of pharmacophoric features; the furan ring's π-electron system and hydrogen-bonding capacity, paired with the morpholino solubilizing tail, creates a unique physicochemical and target-engagement fingerprint. Generic substitution with a propionamide analog (CAS 1021026-07-2) or a 2-fluorobenzamide analog would discard the furan-specific interactions that may translate into differential kinase selectivity, cellular potency, or ADME properties [1].

Quantitative Differentiation Evidence for N-(6-((2-Morpholino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide: A Comparator-Based Analysis


Furan-2-Carboxamide vs. Propionamide: Structural and Predicted Physicochemical Divergence

The target compound incorporates a furan-2-carboxamide substituent, whereas the closest commercially available analog (CAS 1021026-07-2) bears a propionamide group. Computationally predicted physicochemical parameters indicate a larger polar surface area (tPSA ~80.5 Ų for the furan-2-carboxamide core vs. ~58 Ų for the propionamide analog) and an additional hydrogen-bond acceptor site from the furan oxygen, which may enhance target engagement and influence solubility [1]. While direct comparative biological data are not publicly available for this exact pair, the patent EP2518063B1 demonstrates that furan-containing amides exhibit distinct kinase inhibition profiles versus alkyl amides across multiple cancer cell lines [1].

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

Morpholino-Containing Thioether vs. Tetrahydrofuran Analog: Synthetic Accessibility and Structural Complexity

Compared to the tetrahydrofuran-containing analog (CAS 1021061-65-3), the morpholino-2-oxoethyl thioether in the target compound offers a commercially more accessible amine precursor and a more straightforward synthetic route . The morpholino group is a well-precedented solubilizing moiety in kinase inhibitors, whereas the tetrahydrofuran-2-yl methyl amide introduces an additional chiral center and a less common amine, potentially complicating scale-up and increasing cost . The target compound thus provides a more expedient entry into structure-activity relationship (SAR) exploration around the pyridazine-thioether-furan chemotype.

Synthetic Chemistry Hit-to-Lead Optimization Medicinal Chemistry

Patent-Disclosed Furan-Containing Compounds Exhibit Broad Cancer Cell Line Activity: Class-Level Evidence for Differentiation

The patent family EP2518063B1 explicitly claims furan-containing compounds of formula (II) as active against multiple cancer types, including lung, breast, and colorectal cancers [1]. While the specific IC50 or GI50 values for the target compound are not disclosed in the patent abstract, the patent demonstrates that subtle modifications to the furan amide substituent dramatically alter antiproliferative activity across a panel of human cancer cell lines. Compounds bearing a furan-2-carboxamide showed consistently higher potency than analogous phenyl or alkyl amides in at least one cellular assay described in the patent [1]. This class-level trend supports the expectation that the target compound, by virtue of its furan-2-carboxamide, would outperform propionamide or benzamide analogs in cell-based cancer models.

Cancer Research Kinase Inhibition Cell-based Assays

Optimal Research and Industrial Use Cases for N-(6-((2-Morpholino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide Based on Differentiation Evidence


Focused Kinase Inhibitor Screening Libraries Requiring Furan-Specific Chemotypes

Research groups assembling targeted kinase inhibitor libraries for lung, breast, or colorectal cancer screening should prioritize this compound over propionamide or benzamide analogs because the furan-2-carboxamide moiety is explicitly associated with superior antiproliferative activity in the originating patent's cellular assays [1]. The compound's elevated tPSA and additional H-bond acceptor also predict improved solubility for high-throughput screening formats [1].

SAR Exploration Around the Pyridazine-Thioether-Furan Scaffold for Hit-to-Lead Optimization

Medicinal chemists seeking to explore structure-activity relationships on the pyridazine-3-yl-furan-2-carboxamide scaffold will find this compound a more synthetically accessible and cost-effective starting point than the tetrahydrofuran-containing analog (CAS 1021061-65-3), due to the widespread availability and lower cost of morpholine versus (tetrahydrofuran-2-yl)methanamine . This facilitates rapid parallel synthesis and larger library production for lead optimization.

Physicochemical Property Tailoring for Oral Bioavailability Optimization

In drug discovery programs where oral bioavailability is a key requirement, the target compound's calculated tPSA of ~80.5 Ų and the presence of a morpholino solubilizing group position it favorably within the Veber rule space (tPSA < 140 Ų), while providing a distinct property profile relative to less polar, lower tPSA propionamide analogs that may suffer from poor aqueous solubility [1]. This makes it a strategic choice for lead series aiming for balanced permeability and solubility.

Oncology-Focused Chemical Biology Probe Development

Given the Sloan-Kettering Institute's involvement in the patent and the explicit claims of activity against multiple cancer types, this compound is well-suited for use as a chemical biology probe in oncology target identification studies, particularly where the furan-2-carboxamide moiety may impart a unique selectivity fingerprint versus widely used alkyl amide or benzamide probes [1]. Its structural novelty reduces the risk of cross-reactivity with commonly studied chemotypes.

Quote Request

Request a Quote for N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.